molecular formula C14H19N B11664140 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline

Cat. No.: B11664140
M. Wt: 201.31 g/mol
InChI Key: RBJGTNCZCXCGPZ-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C14H19N It is a derivative of quinoline, characterized by the presence of five methyl groups attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline can be achieved through several methods. One common approach involves the alkylation of quinoline derivatives. For instance, the reaction of 2,4,6-trimethylquinoline with methyl iodide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoline derivatives in the presence of suitable catalysts such as palladium on carbon can also be employed .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6-Tetramethyl-1,2-dihydroquinoline
  • 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Uniqueness

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-1H-quinoline

InChI

InChI=1S/C14H19N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-8,15H,1-5H3

InChI Key

RBJGTNCZCXCGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C=C2C)(C)C

Origin of Product

United States

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